molecular formula C9H15NO2 B12271710 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid

3-Azabicyclo[3.3.1]nonane-9-carboxylic acid

Cat. No.: B12271710
M. Wt: 169.22 g/mol
InChI Key: VLRYOFORWCUUGY-UHFFFAOYSA-N
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Description

3-Azabicyclo[331]nonane-9-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclo[331]nonane framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid involves a one-pot tandem Mannich annulation. This method utilizes aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. The reaction proceeds under mild conditions and yields the desired product in good quantities .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications, given its efficiency and relatively simple reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.3.1]nonane-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Azabicyclo[3.3.1]nonane-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid largely depends on its derivatives and their specific applications. For instance, in catalytic systems, it can facilitate the oxidation of alcohols to carbonyl compounds. The nitrogen atom in its structure plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.3.1]nonane-9-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct reactivity and potential for further derivatization. This makes it a valuable compound in various fields of research and application.

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-6-2-1-3-7(8)5-10-4-6/h6-8,10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRYOFORWCUUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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